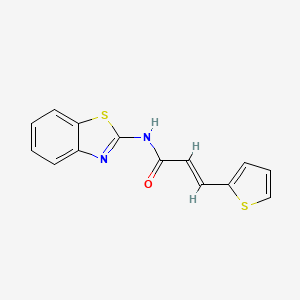

N-1,3-benzothiazol-2-yl-3-(2-thienyl)acrylamide

Beschreibung

The exact mass of the compound N-1,3-benzothiazol-2-yl-3-(2-thienyl)acrylamide is 286.02345529 g/mol and the complexity rating of the compound is 361. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality N-1,3-benzothiazol-2-yl-3-(2-thienyl)acrylamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-1,3-benzothiazol-2-yl-3-(2-thienyl)acrylamide including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

(E)-N-(1,3-benzothiazol-2-yl)-3-thiophen-2-ylprop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N2OS2/c17-13(8-7-10-4-3-9-18-10)16-14-15-11-5-1-2-6-12(11)19-14/h1-9H,(H,15,16,17)/b8-7+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWTYAKIXUIPEEU-BQYQJAHWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)NC(=O)C=CC3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)N=C(S2)NC(=O)/C=C/C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N2OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Wirkmechanismus

Target of Action

Benzothiazole derivatives have been associated with diverse biological activities such as antifungal, antiprotozoal, antimicrobial, anticancer, anticonvulsant, antihypertensive, antidiabetic, and anti-inflammatory activities.

Mode of Action

It’s known that benzothiazole derivatives can interact with various biological targets, leading to changes in cellular processes.

Biochemical Pathways

Benzothiazole derivatives have been associated with modulation of proinflammatory cytokines and the catecholaminergic and serotonergic pathways.

Biochemische Analyse

Biochemical Properties

N-1,3-benzothiazol-2-yl-3-(2-thienyl)acrylamide plays a crucial role in biochemical reactions, particularly in its interactions with various enzymes, proteins, and other biomolecules. Studies have shown that this compound exhibits significant antibacterial activity, particularly against Gram-positive bacterial strains such as Staphylococcus aureus. The interaction between N-1,3-benzothiazol-2-yl-3-(2-thienyl)acrylamide and bacterial enzymes leads to the inhibition of bacterial growth, making it a potential candidate for antibacterial drug development.

Cellular Effects

The effects of N-1,3-benzothiazol-2-yl-3-(2-thienyl)acrylamide on various cell types and cellular processes have been extensively studied. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has demonstrated proapoptotic effects on HepG2 cell lines, suggesting its potential as an anticancer agent. Additionally, N-1,3-benzothiazol-2-yl-3-(2-thienyl)acrylamide has been found to inhibit the JNK signaling pathway, promoting cell survival after cerebral ischemia.

Molecular Mechanism

At the molecular level, N-1,3-benzothiazol-2-yl-3-(2-thienyl)acrylamide exerts its effects through various binding interactions with biomolecules. It has been shown to inhibit specific enzymes, leading to the disruption of essential biochemical pathways in target cells. The compound’s ability to bind to bacterial enzymes and inhibit their activity is a key factor in its antibacterial properties. Furthermore, its interaction with the JNK signaling pathway highlights its potential in neuroprotection.

Temporal Effects in Laboratory Settings

The stability and degradation of N-1,3-benzothiazol-2-yl-3-(2-thienyl)acrylamide in laboratory settings have been investigated to understand its long-term effects on cellular function. Studies have shown that the compound remains stable under various conditions, maintaining its biological activity over time. Long-term exposure to N-1,3-benzothiazol-2-yl-3-(2-thienyl)acrylamide has been associated with sustained antibacterial and anticancer effects, indicating its potential for therapeutic applications.

Dosage Effects in Animal Models

The effects of N-1,3-benzothiazol-2-yl-3-(2-thienyl)acrylamide at different dosages have been studied in animal models to determine its therapeutic window and potential toxicity. It has been observed that the compound exhibits dose-dependent effects, with higher doses leading to increased antibacterial and anticancer activity. At very high doses, toxic effects such as hepatotoxicity and nephrotoxicity have been reported, highlighting the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

N-1,3-benzothiazol-2-yl-3-(2-thienyl)acrylamide is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its biotransformation. The compound undergoes metabolic conversion in the liver, where it is processed by cytochrome P450 enzymes. This metabolic pathway is crucial for the compound’s bioavailability and efficacy, as it influences the levels of active metabolites in the body.

Transport and Distribution

The transport and distribution of N-1,3-benzothiazol-2-yl-3-(2-thienyl)acrylamide within cells and tissues are mediated by specific transporters and binding proteins. The compound is efficiently taken up by cells and distributed to various tissues, where it accumulates and exerts its biological effects. The interaction with transport proteins ensures its proper localization within target cells, enhancing its therapeutic potential.

Subcellular Localization

N-1,3-benzothiazol-2-yl-3-(2-thienyl)acrylamide is localized within specific subcellular compartments, where it interacts with target biomolecules to exert its effects. The compound’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific organelles. This precise localization is essential for its biological activity, as it ensures the compound reaches its intended targets within the cell.

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.